Copper Histidine
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Overview
Description
Copper histidine is a complex compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a coordination compound that consists of copper ions and histidine ligands. Copper histidine has been extensively studied for its use in various scientific research applications, including biochemistry, pharmacology, and medical sciences.
Scientific Research Applications
Copper histidine has several scientific research applications, including its use as a catalyst in biochemical reactions, as a potential anticancer agent, and as a diagnostic tool for various diseases. Copper histidine has been shown to exhibit significant catalytic activity in various biochemical reactions, including the oxidation of organic compounds and the reduction of oxygen. Additionally, copper histidine has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Finally, copper histidine has been studied as a diagnostic tool for various diseases, including Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of copper histidine is complex and not fully understood. However, it is believed that copper histidine exerts its effects by interacting with various enzymes and proteins in the body. Copper histidine has been shown to inhibit the activity of certain enzymes, including angiotensin-converting enzyme (ACE) and tyrosinase. Additionally, copper histidine has been shown to interact with various proteins, including albumin and transferrin.
Biochemical And Physiological Effects
Copper histidine has several biochemical and physiological effects, including its ability to scavenge free radicals, regulate gene expression, and modulate immune function. Copper histidine has been shown to scavenge free radicals, which are known to contribute to the development of various diseases, including cancer and cardiovascular disease. Additionally, copper histidine has been shown to regulate gene expression, which may have potential therapeutic applications. Finally, copper histidine has been shown to modulate immune function, which may have implications for the treatment of various immune-related disorders.
Advantages And Limitations For Lab Experiments
Copper histidine has several advantages and limitations for lab experiments. One of the advantages of copper histidine is its ability to act as a catalyst in various biochemical reactions, which can significantly increase the rate of reaction. Additionally, copper histidine is relatively stable and can be easily synthesized in the lab. However, one of the limitations of copper histidine is its potential toxicity, which can limit its use in certain applications. Additionally, copper histidine can be expensive to produce, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of copper histidine. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of copper histidine and its potential therapeutic applications. Finally, more studies are needed to investigate the potential toxicity of copper histidine and its safety profile in humans.
Conclusion:
In conclusion, copper histidine is a complex compound that has several potential scientific research applications. It can be synthesized using various methods and has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action of copper histidine and its potential therapeutic applications. Overall, copper histidine is a promising compound that has the potential to significantly impact various fields of scientific research.
Synthesis Methods
Copper histidine can be synthesized using various methods, including chemical synthesis and biological synthesis. Chemical synthesis involves the reaction of copper ions with histidine ligands in the presence of a suitable solvent. Biological synthesis, on the other hand, involves the use of living organisms such as bacteria and fungi to produce copper histidine.
properties
CAS RN |
12561-67-0 |
---|---|
Product Name |
Copper Histidine |
Molecular Formula |
C12H16CuN6O4 |
Molecular Weight |
371.84 g/mol |
IUPAC Name |
copper;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI Key |
UUYDYUZBCIHUFZ-MDTVQASCSA-L |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cu+2] |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
Other CAS RN |
13870-80-9 12561-67-0 |
synonyms |
copper histidine Cu-His histidine, copper(1+) salt (1:1) |
Origin of Product |
United States |
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